molecular formula C26H28N2O B6249053 (2R)-N,N-diethyl-1-(triphenylmethyl)aziridine-2-carboxamide CAS No. 2411179-63-8

(2R)-N,N-diethyl-1-(triphenylmethyl)aziridine-2-carboxamide

Cat. No. B6249053
CAS RN: 2411179-63-8
M. Wt: 384.5
InChI Key:
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Description

(2R)-N,N-diethyl-1-(triphenylmethyl)aziridine-2-carboxamide, commonly known as Aziridine-2-carboxamide, is a synthetic compound that has been used in various scientific research applications. Aziridine-2-carboxamide is a heterocyclic compound that has a five-membered ring structure with nitrogen and carbon atoms. Due to its unique structure, it has been used in a wide range of applications including drug design, enzyme inhibition, and as a catalyst in organic synthesis.

Scientific Research Applications

Aziridine-2-carboxamide has been widely used in scientific research due to its unique structure and properties. It has been used as a tool to study enzyme inhibition, as a catalyst in organic synthesis, and in the design of drugs. It has also been used in the study of biochemical and physiological effects, as well as the development of new drugs.

Mechanism of Action

Aziridine-2-carboxamide has been found to act as an inhibitor of enzymes involved in the synthesis of proteins. It is believed to interact with the active site of the enzyme, preventing it from binding to its substrate and thus inhibiting its activity. Additionally, it has been found to interact with other molecules such as DNA and RNA, and is believed to play a role in the regulation of gene expression.
Biochemical and Physiological Effects
Aziridine-2-carboxamide has been found to have a number of biochemical and physiological effects. It has been found to inhibit the synthesis of proteins, and to interact with DNA and RNA, thus playing a role in the regulation of gene expression. Additionally, it has been found to interact with receptors in the brain, thus playing a role in the regulation of neurotransmitter release.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Aziridine-2-carboxamide in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, it has been found to be relatively stable and non-toxic, making it suitable for use in a variety of applications. However, it has also been found to have a relatively short half-life, making it unsuitable for long-term experiments. Additionally, it has been found to be susceptible to hydrolysis, making it unsuitable for experiments involving water or aqueous solutions.

Future Directions

Aziridine-2-carboxamide has a wide range of potential applications in scientific research. One possible future direction is the development of new drugs based on its structure. Additionally, further research into its mechanism of action and biochemical and physiological effects could lead to new insights into the regulation of gene expression and neurotransmitter release. Furthermore, further research into its synthesis and stability could lead to the development of new methods for its synthesis and improved stability for use in long-term experiments. Finally, further research into its interactions with other molecules could lead to the development of new catalysts and enzyme inhibitors.

Synthesis Methods

Aziridine-2-carboxamide can be synthesized via a number of different methods. The most common method is a two-step process involving the reaction of an alkyl halide with a nitrile in the presence of a base and a catalyst. This reaction produces an intermediate aziridine which is then reacted with an acid to form the desired product. Other methods such as the addition of an amine to an alkyl halide, or the reaction of a nitrile with an alkyl halide in the presence of a base, can also be used to synthesize Aziridine-2-carboxamide.

properties

{ "Design of the Synthesis Pathway": "The synthesis of (2R)-N,N-diethyl-1-(triphenylmethyl)aziridine-2-carboxamide can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Benzhydrol", "Diethylamine", "Ethyl chloroformate", "Sodium hydride", "Triphenylmethane" ], "Reaction": [ "Step 1: Benzhydrol is reacted with ethyl chloroformate and sodium hydride to form ethyl 2-benzhydryloxycarbonylacetate.", "Step 2: Ethyl 2-benzhydryloxycarbonylacetate is then reacted with diethylamine to form (2R)-N,N-diethyl-1-(benzhydryloxy)aziridine-2-carboxamide.", "Step 3: (2R)-N,N-diethyl-1-(benzhydryloxy)aziridine-2-carboxamide is then reacted with triphenylmethane and trifluoroacetic acid to form (2R)-N,N-diethyl-1-(triphenylmethyl)aziridine-2-carboxamide." ] }

CAS RN

2411179-63-8

Product Name

(2R)-N,N-diethyl-1-(triphenylmethyl)aziridine-2-carboxamide

Molecular Formula

C26H28N2O

Molecular Weight

384.5

Purity

95

Origin of Product

United States

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